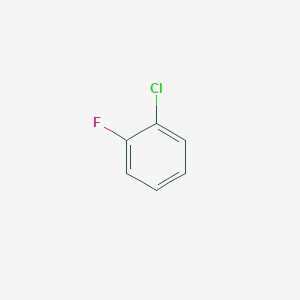

1-Chloro-2-fluorobenzene

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10270. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-chloro-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF/c7-5-3-1-2-4-6(5)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJAYDKWZAWMPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059841 | |

| Record name | o-Chlorofluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Chloro-2-fluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10142 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

8.19 [mmHg] | |

| Record name | 1-Chloro-2-fluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10142 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

348-51-6, 625-98-9 | |

| Record name | 1-Chloro-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-CHLORO-2-FLUOROBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Chlorofluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | o-Chlorofluorobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUQ2V3V2AA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Halogenated Aromatic Hydrocarbons in Advanced Organic Chemistry

Halogenated aromatic hydrocarbons, a class of organic compounds characterized by a benzene ring substituted with one or more halogen atoms, are of profound importance in modern organic chemistry. numberanalytics.comiloencyclopaedia.orgnumberanalytics.com The introduction of halogens such as chlorine, fluorine, bromine, and iodine onto an aromatic ring significantly alters the molecule's physical and chemical properties, including its reactivity, solubility, and biological activity. numberanalytics.com This modification makes them highly versatile building blocks in the synthesis of a wide array of complex organic molecules. numberanalytics.com

The presence of a halogen atom on an aromatic ring influences the electron density of the ring and provides a reactive site for various chemical transformations. solubilityofthings.com These compounds are key intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials like polymers and dyes. numberanalytics.comnumberanalytics.comsolubilityofthings.com For instance, halogenated aromatics are utilized in the synthesis of certain antidepressants, antihistamines, antibiotics, and anti-inflammatory agents. numberanalytics.comnumberanalytics.com In the agrochemical industry, they are fundamental to the creation of pesticides and herbicides. numberanalytics.com The specific nature and position of the halogen atom(s) can be tailored to achieve desired properties in the final product, a testament to their significance in synthetic organic chemistry.

Overview of Research Trajectories for 1-chloro-2-fluorobenzene

Established Synthetic Routes to this compound

The industrial production of this compound has traditionally relied on halogen exchange (Halex) reactions, where a chlorine atom on a benzene ring is substituted for a fluorine atom. These methods can be performed in either the liquid or vapor phase.

Reaction of 1,2-Dichlorobenzene with Potassium Fluoride in Polar Solvents

A primary and well-established liquid-phase method for synthesizing this compound is through the nucleophilic aromatic substitution of 1,2-dichlorobenzene with an alkali metal fluoride, most commonly potassium fluoride (KF). This reaction is typically carried out at elevated temperatures in a high-boiling polar aprotic solvent. The solvent's role is crucial in solvating the potassium cation, thereby increasing the nucleophilicity of the fluoride anion.

The general transformation involves heating 1,2-dichlorobenzene with KF, which selectively replaces one of the chlorine atoms with fluorine. The choice of solvent and reaction conditions is critical to achieving good yield and selectivity, minimizing the formation of the difluorinated byproduct, 1,2-difluorobenzene. Solvents such as N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF) are frequently employed due to their ability to dissolve the reactants and facilitate the halogen exchange. In some cases, phase-transfer catalysts are used to enhance the reaction rate and efficiency.

Table 1: Representative Conditions for Halogen Exchange Fluorination The following table is based on general procedures for analogous aromatic fluorinations, as specific data for 1,2-dichlorobenzene was not detailed in the provided sources.

| Reactant | Fluorinating Agent | Solvent | Temperature (°C) | Catalyst | Product | Reference |

|---|---|---|---|---|---|---|

| 1,2,4-Trichlorobenzene | KF | DMF | 125 | Phase-Transfer Catalyst | 2,4-Difluoro-5-chloronitrobenzene (from nitrated precursor) | acs.org |

| Polychlorinated Precursor | KF | DMF | 110–120 | None | Fluorinated Product | researchgate.net |

Vapor-Phase Fluorination Processes Involving Halogen Exchange

Vapor-phase fluorination offers an alternative, continuous process for the synthesis of fluorinated aromatics, including this compound. This method involves passing the vapor of the starting material, 1,2-dichlorobenzene, along with anhydrous hydrogen fluoride (HF) gas over a heated, solid-phase catalyst. ncl.res.in

The catalysts for this process are typically based on chromium, which may be supported or unsupported. ncl.res.ingoogle.com The reaction is conducted at high temperatures, often in the range of 250°C to 400°C, and at pressures from approximately 1 to 20 bar. ncl.res.innih.gov The chromium-based catalyst facilitates the exchange of a chlorine atom for a fluorine atom from HF. This gas-phase method is advantageous for large-scale industrial production as it can be run continuously and avoids the use of high-boiling solvents, which can complicate product purification. google.com

Regioselective Synthesis and Functionalization Approaches

Modern synthetic efforts have focused on the direct functionalization of the this compound ring system. Palladium-catalyzed C–H bond activation has emerged as a powerful tool for creating new carbon-carbon bonds, leading to the synthesis of complex fluorinated biphenyls.

Palladium-Catalyzed Direct C–H Bond Arylation for Fluorinated Biphenyls

The direct arylation of this compound via a palladium-catalyzed C–H bond functionalization provides an efficient route to synthesize 2-chloro-6-fluorobiphenyl derivatives. google.comd-nb.info This reaction involves coupling this compound with an aryl halide, typically an aryl bromide, in the presence of a palladium catalyst and a base. This approach is highly atom-economical as it avoids the need for pre-functionalizing the fluorinated arene into an organometallic reagent. A diphosphine-palladium catalyst system is often employed to achieve good reactivity. google.comd-nb.info

Influence of ortho-Substituents on Reactivity

The regioselectivity of the C–H arylation is strongly influenced by the electronic properties of the substituents on the benzene ring. In this compound, the highly electronegative fluorine atom acts as a directing group. The C–H bond ortho to the fluorine atom (at the C6 position) is preferentially activated and arylated by the palladium catalyst. ncl.res.ingoogle.com Research indicates that the reaction proceeds effectively at this position, demonstrating that the adjacent chlorine atom does not sterically hinder the coupling. google.comd-nb.info This high degree of regioselectivity is a key advantage of this method, allowing for the predictable synthesis of specific biphenyl isomers.

Coupling with Electron-Deficient Aryl Bromides

The palladium-catalyzed C–H arylation of this compound has been shown to be compatible with a range of coupling partners, particularly with electron-deficient aryl bromides. google.comd-nb.info The presence of electron-withdrawing groups on the aryl bromide, such as formyl (-CHO), nitro (-NO₂), and nitrile (-CN), is well-tolerated and leads to the formation of the corresponding fluorinated biphenyls in good yields. google.comd-nb.info This tolerance for various functional groups enhances the synthetic utility of the method, providing access to a diverse array of complex molecules. The C–Cl bond on the original ring remains intact during the reaction, which allows for potential subsequent cross-coupling reactions at that site.

Table 2: Examples of Pd-Catalyzed C-H Arylation of this compound

| Aryl Bromide Coupling Partner | Electron-Withdrawing Group | Resulting Biphenyl Product | Reference |

|---|---|---|---|

| 4-Bromobenzaldehyde | Formyl (-CHO) | 4'-(2-Chloro-6-fluorophenyl)benzaldehyde | google.com |

| 4-Bromonitrobenzene | Nitro (-NO₂) | 1-(2-Chloro-6-fluorophenyl)-4-nitrobenzene | google.com |

Coupling with Heteroaryl Bromides

The palladium-catalyzed direct arylation of this compound represents a significant method for creating complex molecular structures. This reaction typically occurs at the C-H bond positioned ortho to the fluorine atom. beilstein-journals.org For instance, the reaction of 1,8-dibromonaphthalene with this compound in the presence of a palladium catalyst leads to the formation of a fluoranthene derivative bearing a fluorine atom at the 7-position and a chlorine atom at the 8-position. beilstein-journals.org The catalytic cycle is believed to proceed through oxidative addition of the dibromonaphthalene, followed by a concerted metalation-deprotonation of the this compound at the ortho-position to the fluorine. Subsequent reductive elimination and intramolecular C-H activation yield the final product. beilstein-journals.org

This methodology has been successfully applied to synthesize a variety of fluorinated π-conjugated oligomers. beilstein-journals.org For example, the palladium-catalyzed direct arylation of fluoroaryl-heteroarene units with aryl bromides allows for the regioselective activation of C(sp²)–H bonds, leading to the formation of triad or tetrad heteroaromatic compounds. beilstein-journals.org

Below is a table summarizing the direct arylation of various heteroarenes with fluorinated arylsulfonyl chlorides, which are precursors to the heteroaryl bromides used in subsequent coupling reactions.

Table 1: Palladium-Catalyzed Desulfitative Direct Arylation of Heteroarenes with Fluorinated Arylsulfonyl Chlorides

| Heteroarene | Fluorinated Arylsulfonyl Chloride | Product | Yield (%) |

|---|---|---|---|

| N-methylpyrrole | 2,3,4-Trifluorophenylsulfonyl chloride | 1-Methyl-2-(2,3,4-trifluorophenyl)pyrrole | 91 |

| 2-Pentylthiophene | 2,3,4-Trifluorophenylsulfonyl chloride | 2-Pentyl-5-(2,3,4-trifluorophenyl)thiophene | 76 |

This table illustrates the yields of various fluoroaryl-heteroarene units synthesized via palladium-catalyzed desulfitative arylation. beilstein-journals.org

Ortho-Metalation and Directed Lithiation Strategies

Ortho-metalation, particularly directed ortho-lithiation (DoM), is a powerful tool for the regioselective functionalization of aromatic compounds. wikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org For chloro- and bromo-substituted fluoroarenes, the fluorine atom often acts as the directing group.

The lithiation of fluoroarenes that also contain chlorine or bromine substituents consistently occurs at a position adjacent to the fluorine atom. epfl.ch This regioselectivity is observed when using strong bases like butyllithium activated with potassium tert-butoxide or lithium 2,2,6,6-tetramethylpiperidide. epfl.ch For example, the treatment of 1-chloro-4-fluorobenzene with a superbase reagent predominantly yields 5-chloro-2-fluorobenzoic acid after quenching with carbon dioxide, indicating lithiation ortho to the fluorine. epfl.ch This preference is attributed to the fluorine's ability to direct the lithiation, overriding the influence of other functional groups. rsc.org

Even in the presence of other potential directing groups, fluorine's directing effect often prevails. rsc.org This principle has been utilized in one-pot meta-arylation protocols where a temporary carboxylic acid group is installed ortho-to-fluorine to direct a subsequent palladium-catalyzed arylation. rsc.org

The choice of base is critical in directed ortho-lithiation. Very strong bases, often termed "superbases," are required for efficient deprotonation. uwindsor.ca Common examples include alkyllithiums like n-butyllithium, often used in combination with potassium tert-butoxide (a LICKOR superbase), and sterically hindered lithium amides such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP) and lithium diisopropylamide (LDA). uwindsor.caresearchgate.net

Superbases preferentially deprotonate the aromatic position that is most inductively activated, which is typically adjacent to the most electronegative substituent, such as fluorine. researchgate.net In contrast, organolithiums alone tend to coordinate with the most powerful electron-donating group. researchgate.net The use of additives like tetramethylethylenediamine (TMEDA) can break down alkyllithium aggregates, increasing their basicity and accelerating the metalation reaction. researchgate.net

The following table provides examples of regioselective ortho-lithiation of halo-substituted fluoroarenes using superbase reagents.

Table 2: Regioselective Ortho-Lithiation of Halo-substituted Fluoroarenes

| Substrate | Reagent | Major Product after Carboxylation | Yield (%) |

|---|---|---|---|

| 1-Chloro-4-fluorobenzene | n-BuLi/KOt-Bu | 5-Chloro-2-fluorobenzoic acid | 86 |

| 1-Bromo-4-fluorobenzene | n-BuLi/KOt-Bu | 5-Bromo-2-fluorobenzoic acid | 85 |

| This compound | LiTMP | 2-Chloro-6-fluorobenzoic acid | 75 |

This table showcases the high yields and regioselectivity achieved in the ortho-lithiation of various halo-substituted fluoroarenes using superbase reagents, followed by quenching with carbon dioxide. epfl.ch

Regioselective Ortho-Lithiation of Chloro- and Bromo-substituted Fluoroarenes

Benzyne Chemistry and Microflow Fluorination

Benzyne chemistry offers an alternative pathway to synthesize fluorinated aromatic compounds. This approach involves the generation of highly reactive aryne intermediates, which can then be trapped by nucleophiles.

Halogenated benzynes can be generated from di-halogenated arenes using strong bases. greyhoundchrom.comtcichemicals.com For instance, this compound can serve as a precursor to 3-chlorobenzyne. The choice of base and the nature of the leaving groups influence which benzyne is formed. When 4-halofluorobenzenes (where the halogen is Cl, Br, or I) are treated with LDA, the less basic, better leaving group (the heavier halogen) is eliminated to form 4-fluorobenzyne. lookchemmall.com However, when 4-chlorofluorobenzene reacts with tert-butyllithium, fluoride is preferentially eliminated over chloride, leading to 4-chlorobenzyne. lookchemmall.com

Another method for benzyne generation involves the reaction of 2-(trimethylsilyl)phenyl triflates with a fluoride source, which proceeds under milder conditions. greyhoundchrom.com

The fluorination of benzyne intermediates presents challenges due to the high reactivity of benzynes and the poor nucleophilicity of the fluoride ion. jst.go.jp Microflow chemistry has emerged as a powerful technique to overcome these limitations. jst.go.jpnih.gov This method allows for rapid mixing and precise control of reaction times, which is crucial for trapping the transient benzyne species. jst.go.jp

In a typical microflow setup for benzyne fluorination, a solution of a benzyne precursor, such as a 2-(trimethylsilyl)phenyl nonaflate, is mixed with a fluoride source like tetrabutylammonium fluoride (TBAF). jst.go.jp The benzyne is generated and immediately reacts with the fluoride ion. This process significantly reduces reaction times to mere seconds and can lead to higher yields of the desired fluoroarenes compared to traditional batch reactions. jst.go.jpnih.gov For example, yields have been reported to increase by up to 51% using this technique. nih.govresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,8-Dibromonaphthalene |

| Fluoranthene |

| N-methylpyrrole |

| 2,3,4-Trifluorophenylsulfonyl chloride |

| 1-Methyl-2-(2,3,4-trifluorophenyl)pyrrole |

| 2-Pentylthiophene |

| 2-Pentyl-5-(2,3,4-trifluorophenyl)thiophene |

| Benzothiophene |

| 3-(2,3,4-Trifluorophenyl)benzothiophene |

| 1-Chloro-4-fluorobenzene |

| Potassium tert-butoxide |

| Butyllithium |

| Lithium 2,2,6,6-tetramethylpiperidide |

| 5-Chloro-2-fluorobenzoic acid |

| Carbon dioxide |

| 1-Bromo-4-fluorobenzene |

| 5-Bromo-2-fluorobenzoic acid |

| 2-Chloro-6-fluorobenzoic acid |

| 1-Bromo-2-fluorobenzene |

| 2-Bromo-6-fluorobenzoic acid |

| Lithium diisopropylamide |

| Tetramethylethylenediamine |

| 3-Chlorobenzyne |

| 4-Fluorobenzyne |

| 4-Chlorobenzyne |

| tert-Butyllithium |

| 2-(Trimethylsilyl)phenyl triflate |

| 2-(Trimethylsilyl)phenyl nonaflate |

Generation of Halogenated Benzynes

Boron-Catalyzed Transformations and Borylation Reactions

Boron-catalyzed transformations, particularly direct C–H borylation, have become a cornerstone in synthetic organic chemistry for the functionalization of aromatic compounds. umich.edunih.gov These methods provide an efficient route to introduce a versatile boryl group onto an aromatic scaffold, such as this compound, creating organoboron intermediates that are pivotal in a wide array of cross-coupling reactions. nih.gov The catalytic C–H borylation of haloarenes is recognized for its high atom economy and for providing access to boronate esters that might be difficult to synthesize through traditional organolithium or Grignard intermediates. organic-chemistry.org

Several catalytic systems have been developed for the borylation of haloarenes. The most prevalent are those based on iridium, which typically exhibit high efficiency and functional group tolerance. umich.edu In iridium-catalyzed borylations, the regioselectivity of the C–H activation is predominantly influenced by steric factors, favoring the functionalization of the least hindered C–H bond. umich.edumsu.edu

Beyond iridium, other transition metals and even metal-free approaches have been explored. Cobalt-based catalysts, for instance, have emerged as a cost-effective alternative that can offer unique reactivity and selectivity profiles, sometimes driven by electronic effects rather than sterics. acs.org Additionally, photoinduced, metal-free methods have been developed that enable dual C–H/C–X borylation of haloarenes, leading to diborylated products under mild conditions. nih.gov The choice of solvent can be critical in these photochemical reactions, dictating the regioselectivity of the diborylation process. acs.org This variety of catalytic systems allows for tunable regioselectivity in the synthesis of borylated derivatives of this compound.

Regioselectivity in Borylation at C4 and C5 Positions

The regioselectivity of C–H borylation on the this compound ring is highly dependent on the chosen catalytic method, with steric and electronic factors playing competing roles. nih.gov

In the widely used iridium-catalyzed C–H borylation reactions, steric hindrance is the primary directing influence. umich.edumsu.edu The chlorine atom at the C1 position and the fluorine atom at the C2 position create significant steric bulk, hindering access to the adjacent C–H bonds at the C3 and C6 positions. Consequently, the iridium catalyst preferentially activates the more accessible C–H bonds at the C4 and C5 positions, which are located meta and para to the chloro group, respectively. This leads to a mixture of 4-boryl-1-chloro-2-fluorobenzene and 5-boryl-1-chloro-2-fluorobenzene as the major monoborylation products.

| Reactant | Catalytic System (Typical) | Primary Driving Factor | Predicted Major Products |

|---|---|---|---|

| This compound | [Ir(OMe)(cod)]₂ / dtbpy | Steric Hindrance umich.edumsu.edu | 4-Boryl-1-chloro-2-fluorobenzene and 5-Boryl-1-chloro-2-fluorobenzene |

While iridium catalysis favors the C4 and C5 positions, alternative catalytic strategies can yield different regiochemical outcomes. Research has demonstrated that cobalt-catalyzed borylation can proceed with electronically enhanced selectivity, favoring C–H activation at the position ortho to a fluorine atom. acs.org For this compound, this would direct borylation to the C3 or C6 position. Furthermore, a photoinduced, metal-free dual C–H/C–X borylation of this compound has been shown to produce a 1,3-diborylated product, where one boryl group replaces the chlorine atom and the second adds to the C3 position. nih.gov These distinct selectivities underscore the versatility of boron-catalyzed reactions in accessing a diverse range of functionalized this compound derivatives.

| Catalytic Method | Key Reagents | Observed/Predicted Borylation Position(s) | Reference |

|---|---|---|---|

| Iridium-Catalyzed C-H Borylation | [Ir(OMe)(cod)]₂ / bipyridine ligand | C4 and C5 (sterically driven) | umich.edumsu.edu |

| Cobalt-Catalyzed C-H Borylation | (iPrPNP)CoCH₂SiMe₃ | C6 (ortho to fluorine, electronically driven) | acs.org |

| Photoinduced Dual C-H/C-X Borylation | B₂Pin₂ / HFIP (solvent) | C1 (C-Cl cleavage) and C3 | nih.gov |

Reactivity Profiles and Mechanistic Investigations of 1-chloro-2-fluorobenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the modification of aromatic rings. researchgate.net Unlike aliphatic systems, aromatic rings are generally electron-rich and thus not intrinsically prone to attack by nucleophiles. aakash.ac.inmasterorganicchemistry.com However, the presence of certain substituents can render the aromatic ring susceptible to nucleophilic attack. masterorganicchemistry.combyjus.com The SNAr mechanism typically proceeds through a two-step addition-elimination sequence involving a discrete, non-aromatic intermediate known as a Meisenheimer complex. researchgate.netwikipedia.org

In the context of 1-chloro-2-fluorobenzene, the halogen substituents play a crucial role in its reactivity towards nucleophiles. While haloarenes are generally less reactive than their alkyl halide counterparts due to the increased strength of the carbon-halogen bond, which possesses partial double-bond character from resonance with the benzene ring, specific conditions and activating groups can facilitate substitution. aakash.ac.insavemyexams.com

Meisenheimer Complex Formation in SNAr Reactions

The cornerstone of the SNAr mechanism is the formation of a resonance-stabilized carbanion intermediate, the Meisenheimer complex. wikipedia.orgnih.gov This occurs when a nucleophile attacks the carbon atom bearing a leaving group. libretexts.org The aromaticity of the ring is temporarily disrupted as the attacked carbon changes from sp2 to sp3 hybridization. libretexts.org The negative charge of this complex is delocalized across the aromatic system, and this delocalization is significantly enhanced by the presence of electron-withdrawing groups at the ortho and para positions relative to the point of attack. byjus.comnptel.ac.in

Gas-Phase Nucleophilic Aromatic ipso-Substitution

Investigations into gas-phase ion-molecule reactions provide fundamental insights into the intrinsic reactivity of molecules without the influence of solvent. Studies on nucleophilic aromatic ipso-substitution have been conducted on various halogenated benzenes. nih.govresearchgate.net These gas-phase reactions can be initiated by the interaction of a nucleophile with the radical cation of the haloarene. nih.govscience.gov

In gas-phase studies involving nucleophilic aromatic ipso-substitution between various nucleophiles and halogenated benzene radical cations, a distinct reactivity trend emerges. nih.gov The efficiency of the substitution reaction generally increases in the order: Fluorobenzene < Chlorobenzene < Bromobenzene < Iodobenzene. nih.gov This trend is contrary to the typical leaving group ability observed in many solution-phase SNAr reactions where fluoride is often a better leaving group than chloride or bromide. nih.gov

The low reactivity of fluorobenzene in the gas phase is attributed to the high strength of the C-F bond. nih.govcore.ac.uk The reaction with fluorobenzene is often endergonic, while for the other halobenzenes, it is exergonic. nih.govscience.gov

Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanisms of gas-phase nucleophilic aromatic substitution. nih.govscience.govresearchgate.net For the reaction between pyridine and halobenzene radical cations, DFT studies show that the Gibbs free energy of the reaction increases in the order I < Br < Cl < F. nih.gov

These computational models reveal that for fluorobenzene and chlorobenzene, the reaction proceeds through a stable intermediate corresponding to the [M + dopant]+ complex. nih.govscience.gov This intermediate is particularly stable for fluorobenzene. In contrast, for the larger halogens, bromine and iodine, this intermediate is not observed, and the halogen is thought to detach as the nucleophile approaches. nih.govscience.gov

Reactivity Trends with Different Halogenated Benzene Dopants (Fluoro-, Chloro-, Bromo-, Iodobenzene)

Activation by Electron-Withdrawing Groups

The rate of nucleophilic aromatic substitution is dramatically accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.combyjus.comnptel.ac.in These groups play a crucial role in stabilizing the negatively charged Meisenheimer complex through resonance. byjus.comnptel.ac.in Common activating groups include nitro (-NO2), cyano (-CN), and acyl groups. nih.gov

The activating effect of these groups is substantial. For example, the reaction of 1-chloro-2,4-dinitrobenzene with dimethylamine is significantly faster than that of chlorobenzene under the same conditions. libretexts.org The fluorine atom in this compound is itself an electron-withdrawing group due to its high electronegativity, which activates the ring towards nucleophilic attack compared to benzene. masterorganicchemistry.comstackexchange.com However, for more facile reactions, the presence of stronger EWGs is often necessary. stackexchange.com The placement of these groups is critical; meta-positioning offers only inductive stabilization and is much less effective than ortho or para placement, which allows for resonance stabilization. byjus.comnptel.ac.in

Cross-Coupling Reactions

This compound is a valuable substrate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Cl and C-F bonds can sometimes be exploited for selective transformations.

The compound serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and materials. atomfair.com For instance, it is used in Suzuki coupling reactions to introduce fluorinated phenyl groups into active pharmaceutical ingredients and liquid crystal materials. atomfair.com Palladium-catalyzed reactions of this compound with Grignard reagents have been shown to produce substituted fluorenes. nih.gov Furthermore, it has been used in palladium-catalyzed carbonylative annulation reactions with 2-aminopyridines or 2-aminophenols to synthesize pyrido-fused quinazolinones and dibenzoxazepinones. sci-hub.se A proposed mechanism for this transformation involves the initial oxidative addition of the C-Cl bond to a Pd(0) species. sci-hub.se

Below is a table summarizing some cross-coupling reactions involving this compound and its derivatives.

| Reaction Type | Reactants | Catalyst System | Product Type | Ref. |

| Carbonylative Annulation | 1-Chloro-2-fluorobenzenes, 2-Aminopyridines/2-Aminophenols, CO | Pd(OAc)2, DCPP | Pyrido-fused quinazolinones, Dibenzoxazepinones | sci-hub.se |

| Annulative Cross-Coupling | This compound, 2-Mesitylmagnesium bromide | Pd(OAc)2 | Substituted fluorene | nih.gov |

| Suzuki-Miyaura Coupling | This compound | Palladium catalyst | Fluorine-substituted biaryls | atomfair.com |

Suzuki Cross-Coupling Reactions for Functionalization

The Suzuki cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. In the context of polyhalogenated substrates like this compound, the reaction's utility hinges on chemoselectivity—the ability to react at one halogen site while leaving others untouched. The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend of bond dissociation energy: C–I > C–Br > C–Cl > C–F. rsc.org This hierarchy allows for the selective functionalization of more reactive halogens in the presence of less reactive ones.

For instance, in a molecule like 4-bromo-2-chloro-1-fluorobenzene, which contains three different halogens, the Suzuki-Miyaura cross-coupling can be directed with high precision. When subjected to photocatalytic B-alkyl Suzuki-Miyaura conditions, functionalization occurs exclusively at the carbon-bromine bond, yielding the alkylated product in excellent yield (88%) while leaving the C-Cl and C-F bonds intact. chemrxiv.org This selectivity makes di- and tri-haloarenes valuable building blocks, allowing for sequential, site-specific modifications to construct complex molecular architectures. atomfair.com The palladium-catalyzed reaction between this compound and an appropriate boronic acid can also be used to synthesize fluoranthene derivatives, demonstrating its role in the construction of polycyclic aromatic systems. researchgate.net

Table 1: Selective Suzuki-Miyaura Cross-Coupling of a this compound Derivative

| Substrate | Coupling Partner | Catalyst System | Key Condition | Product | Yield | Citation |

|---|---|---|---|---|---|---|

| 4-bromo-2-chloro-1-fluorobenzene | Triethyl borane | NiCl₂·glyme, dtbbpy, 4CzIPN | Visible Light | 4-ethyl-2-chloro-1-fluorobenzene | 88% | chemrxiv.org |

Palladium-Catalyzed Domino Reactions

Domino reactions, also known as tandem or cascade reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. These reactions are prized for their ability to rapidly build molecular complexity from simple starting materials.

One powerful domino strategy involves an initial palladium-catalyzed cross-coupling reaction followed by an intramolecular C(sp³)–H bond activation and cyclization. lookchem.com This sequence can transform simple dihaloarenes into complex cyclic structures. The generalized mechanism begins with a Pd(0)-catalyzed cross-coupling of a 1,2-dihalobenzene with an organometallic reagent to form a 2-halobiaryl intermediate. lookchem.com This intermediate can then undergo a second oxidative addition with the Pd(0) catalyst, followed by intramolecular C(sp³)–H activation and cyclization to yield a fused ring system. nih.gov

However, this specific pathway encounters significant obstacles with substrates like 1-chloro-2-halobenzenes. nih.gov The primary challenge lies in the reluctance of the carbon-chlorine bond in the 2-chlorobiphenyl intermediate to undergo oxidative addition with the Pd(0) catalyst, a crucial step for the subsequent C–H activation and cyclization. nih.govnih.gov Consequently, the Pd(0)/t-Bu₃P catalyst system, which is highly effective for 1,2-dibromobenzenes and 1-bromo-2-iodobenzene, proves ineffective for 1-chloro-2-halobenzenes in this type of tandem reaction. nih.gov

To overcome the limitations of the cross-coupling/C–H activation pathway for less reactive chloroarenes, an alternative mechanistic route has been developed for the synthesis of substituted fluorenes from 1-chloro-2-halobenzenes. nih.govnih.gov This successful approach utilizes a Pd(OAc)₂ catalyst, often without phosphine or N-heterocyclic carbene (NHC) ligands, and reacts 1-chloro-2-halobenzenes with hindered Grignard reagents. nih.govnih.gov

The reaction is believed to proceed not through a standard cross-coupling mechanism but via a "palladium-associated aryne" intermediate. nih.govnih.govresearchgate.net In this pathway, the initial oxidative addition adduct, an o-chloroarylpalladium(II) halide, undergoes elimination to form a palladium-associated benzyne. nih.gov This reactive intermediate can then engage in further transformations, including transmetalation and carbopalladation, ultimately leading to the fluorene product through cyclization involving sp³ C-H activation. nih.gov This strategy successfully bypasses the problematic oxidative addition of the C-Cl bond, making readily available 1-chloro-2-halobenzenes, including this compound, suitable substrates for the efficient, one-step synthesis of substituted fluorenes. nih.govnih.gov

Table 2: Pd(OAc)₂-Catalyzed Synthesis of Substituted Fluorenes from 1-Chloro-2-halobenzenes and 2-Mesitylmagnesium Bromide

| 1-Chloro-2-halobenzene Substrate | Product (Substituted Fluorene) | Yield | Citation |

|---|---|---|---|

| 1-Bromo-2-chlorobenzene | 2,4-Dimethylfluorene | 81% | nih.gov |

| 1-Chloro-2-iodobenzene | 2,4-Dimethylfluorene | 88% | nih.gov |

| This compound | 2,4-Dimethylfluorene | 75% | nih.gov |

| 1,2-Dichlorobenzene | 2,4-Dimethylfluorene | 74%* | nih.gov |

*Reaction required higher temperature (80 °C) and longer time (24 h).

Tandem Cross-Coupling and Cyclization via sp3 C-H Activation

N-Arylation of Amines with this compound Derivatives

The N-arylation of amines is a fundamental transformation for creating aniline derivatives, which are prevalent in pharmaceuticals and materials science. google.com While many N-arylation reactions rely on transition metal catalysts, a catalyst-free approach has been developed for the reaction of unactivated fluoro- and chlorobenzenes with amines. researchgate.netnih.gov This method employs a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), to facilitate the nucleophilic aromatic substitution (SₙAr). researchgate.netnih.gov

In reactions involving this compound, a notable selectivity is observed. The reaction proceeds preferentially via the displacement of the fluoride ion over the chloride ion. google.com This is consistent with the SₙAr mechanism, where the high electronegativity of fluorine strongly activates the ipso-carbon towards nucleophilic attack and stabilizes the intermediate Meisenheimer complex. For example, the reaction of 1,2,3,4-tetrahydroisoquinoline with this compound in the presence of a strong base at 100°C yields the N-arylated product, 2-(2-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline, in 74% yield, demonstrating selective substitution at the fluorine-bearing carbon. google.com This catalyst-free method provides a direct and efficient route for the synthesis of N-aryl amines from readily available halobenzene precursors. google.com

Table 3: Catalyst-Free N-Arylation with this compound

| Amine Nucleophile | Aryl Halide | Base | Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | This compound | Strong Base | 100°C, 2.5 h | 2-(2-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline | 74% | google.com |

Halogen Dance Reactions and Halogen Migration

The "halogen dance" (HD) is a base-catalyzed isomerization reaction in which a halogen atom migrates from its original position on an aromatic or heteroaromatic ring to another. clockss.org This rearrangement, also known as halogen scrambling, typically occurs on rings bearing at least one bromine or iodine atom, as these halogens are more labile and prone to migration. clockss.org

In the case of this compound, a halogen dance reaction is not expected under typical base-promoted conditions. Fluorine and chlorine atoms are generally considered non-migratory and often function as directing groups (DMGs) that facilitate the deprotonation of an adjacent position without undergoing migration themselves. clockss.org The stability of the C-F and C-Cl bonds, compared to C-Br and C-I bonds, makes them resistant to the cleavage and reformation steps required for the halogen dance. Research on halobenzynes has noted that under certain conditions, side reactions like the halogen dance must be suppressed to achieve desired outcomes. jst.go.jp

Base-Promoted Halogen Migration Mechanisms

The mechanism of the base-promoted halogen dance is a multi-step process that transforms a haloarene into one of its isomers. acs.org The reaction is typically initiated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). acs.orgresearchgate.net The process can be described by the following general steps:

Deprotonation: The base abstracts a proton from the aromatic ring, usually from a position ortho to a halogen atom, to form an aryl anion (organolithium) intermediate. The acidity of this proton is enhanced by the inductive effect of the adjacent halogen. acs.org

Halogen/Metal Exchange: The initial aryl anion can undergo an intramolecular or intermolecular halogen/metal exchange. In this step, the halogen atom migrates, leading to a new, often more thermodynamically stable, aryl anion intermediate. acs.org This isomerization is a key feature of the halogen dance.

Protonation: The final aryl anion is quenched by a proton source, which can be the solvent or another component in the reaction mixture, to yield the isomerized haloarene product. acs.org

This entire sequence is driven by the relative stability of the organometallic intermediates formed during the reaction. researchgate.net While well-documented for bromo- and iodo-substituted arenes and heterocycles, this mechanism is not readily operative for compounds containing only fluorine and chlorine, explaining the inertness of this compound to this type of rearrangement.

Control and Selectivity in Halogen Dance Processes

The "halogen dance" (HD) is a base-induced intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. acs.orgclockss.org This isomerization process typically involves a sequence of deprotonation, halogen/metal exchange, and protonation steps. acs.org The control and selectivity of these reactions are of significant synthetic interest, as they allow for the functionalization of positions on an aromatic ring that are not accessible through classical methods like direct metalation or halogen-metal exchange. clockss.org The direction and efficiency of the halogen migration can be influenced by several factors, including the nature of the base, solvent, reaction temperature, and the presence of other substituents on the ring. acs.orgresearchgate.net

Temperature is a critical parameter for controlling the regioselectivity of halogen dance reactions. The thermodynamic stability of the various possible organometallic intermediates often dictates the final product distribution, and temperature can influence the equilibrium between these intermediates.

In studies on related halogenated systems, such as dihalogenated ferrocenes, temperature has been shown to be a key factor in directing isomerization. For instance, the reaction of 1-bromo-2-iodo-ferrocene with a lithium amide base at low temperatures can lead to different product ratios compared to reactions run at or allowed to warm to room temperature. A typical procedure involves initial deprotonation at a very low temperature (e.g., -78 °C) followed by a carefully controlled warming period (e.g., to -30 °C or room temperature) to allow the rearrangement to proceed. acs.org A remarkable temperature effect has also been observed in the metalation-alkylation of 2-bromothiophene, where conducting the reaction at low temperature yields the 5-alkylated product, while performing it at room temperature leads to a dibromo-alkylated product via an unprecedented halogen transfer-based dance process. researchgate.net These examples underscore the principle that lower temperatures can sometimes "freeze" a kinetically favored intermediate, while higher temperatures allow the system to reach a thermodynamically more stable state, thus altering the regiochemical outcome.

Table 1: Temperature-Dependent Functionalization of 2-Bromothiophene This table illustrates the principle of temperature control in reactions susceptible to halogen migration, as specific data for this compound is not detailed in the provided sources.

| Reactant | Conditions | Major Product | Process |

|---|

While the halogen dance can be a useful synthetic tool, it is often an undesired side reaction during the formation of reactive intermediates like benzynes or in lithiation reactions. clockss.orgjst.go.jp Microflow chemistry has emerged as a powerful technique to suppress such side reactions. The key advantages of microflow systems include rapid and highly efficient mixing, precise temperature control, and short reaction times. jst.go.jp

In the context of generating halogenated benzynes, which are prone to halogen dance rearrangements, microflow reactors offer significant benefits. Research on the microflow fluorination of benzynes has shown that the efficient mixing achieved in micromixers is particularly beneficial for reactions involving halogenated benzynes. This rapid mixing allows the intended reaction (e.g., trapping of the benzyne) to occur much faster than the competing halogen dance rearrangement, effectively suppressing this side pathway. jst.go.jp Consequently, products can be obtained in higher yields and purity compared to conventional batch reactions, where complex mixtures are often formed. jst.go.jp

Temperature Effects on Regioselectivity

Halogen Scrambling in Polyhalogenated Systems

In polyhalogenated aromatic systems, treatment with strong bases can induce complex "halogen scrambling," where multiple halogen atoms migrate. clockss.orgresearchgate.net This phenomenon is driven by the formation of the most stable organometallic intermediate, which is generally the one with the lowest basicity. researchgate.net The process is particularly common when the substrate contains three or more adjacent halogen atoms, at least one of which is bromine or iodine, as these are more mobile than chlorine or fluorine. clockss.orgresearchgate.net

The ortho-directing abilities of different halogens, steric hindrance, and electronic effects all play a role in the outcome of these reactions. For instance, the deprotonation of 1-bromo-3,5-dichlorobenzene is expected to be unselective due to the similar directing abilities of chlorine and bromine. researchgate.net In systems with multiple contiguous halogens, the driving force is the relief of steric strain and the formation of a more stable lithiated species. However, steric crowding can also have the opposite effect; "buttressing effects" from bulky adjacent groups can prevent the deprotonation necessary to initiate the halogen dance, rendering a sterically crowded substrate inert. researchgate.net

Electrophilic Aromatic Substitution (EAS) Patterns

The presence of both a chlorine and a fluorine atom on the benzene ring of this compound significantly influences the pattern of electrophilic aromatic substitution (EAS). solubilityofthings.com Halogens as substituents are categorized as deactivating yet ortho, para-directing. uobabylon.edu.iqlibretexts.org This seemingly contradictory behavior arises from the interplay of two opposing electronic effects: the inductive effect (-I) and the resonance effect (+M or +R). libretexts.orglibretexts.org

Conversely, halogens possess lone pairs of electrons that can be donated to the aromatic ring through pi-bonding (conjugation). msu.edu This is an electron-donating resonance effect (+M), which increases electron density, particularly at the ortho and para positions. libretexts.orgmsu.edu This resonance donation stabilizes the carbocation intermediate (the arenium ion) formed during ortho and para attack, lowering the activation energy for these pathways compared to meta attack. libretexts.org

When comparing fluorine and chlorine, fluorine is the most electronegative element, so it exerts the strongest -I effect. However, due to the smaller size of its 2p orbital, it has better orbital overlap with the 2p orbitals of the benzene ring's carbon atoms. This results in a more effective +M effect for fluorine compared to chlorine, whose 3p orbitals have poorer overlap. pearson.com In fluorobenzene, the +M effect and -I effect nearly cancel each other out, making its reactivity in EAS reactions comparable to that of benzene itself. researchgate.netwikipedia.org For chlorobenzene, the -I effect is dominant, making it significantly less reactive than benzene. libretexts.org In this compound, both deactivating inductive effects are present, while the directing influence is a complex combination of the two ortho, para-directing halogens.

Table 2: Electronic Effects of Halogen Substituents in EAS

| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -F | Strongest | Weak (but most effective among halogens) | Weakly Deactivating | ortho, para |

| -Cl | Strong | Weaker than F | Deactivating | ortho, para |

Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring

NMR spectroscopy is a cornerstone technique for the structural analysis of 1-chloro-2-fluorobenzene and for monitoring the progress of its reactions. The presence of hydrogen, carbon, and fluorine nuclei makes it amenable to analysis by ¹H, ¹³C, and ¹⁹F NMR.

¹⁹F NMR spectroscopy is particularly well-suited for studying reactions involving fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, leading to high sensitivity. chemrxiv.orgmagritek.com This technique is frequently employed to monitor the conversion of substrates like this compound in real-time. chemrxiv.orgmagritek.com The wide range of chemical shifts in ¹⁹F NMR ensures that the signals for the starting material, intermediates, and final products are often well-resolved, minimizing signal overlap. chemrxiv.org

In practice, ¹⁹F NMR is used to track the decrease of the signal corresponding to this compound while observing the emergence of new signals corresponding to the fluorinated products. ethz.chrsc.org This allows for the quantitative determination of reaction conversion and the calculation of product yields, often by integrating the signals against a known amount of an internal standard, such as fluorobenzene or 1-fluoropentane. rsc.orgrsc.orgumich.edu For instance, it has been used as a reference compound in the analysis of the conversion of 3-chloro-4-fluoroaniline by Rhodococcus sp. strains. sigmaaldrich.comlookchem.com The ability to sequentially acquire spectra provides deep insight into reaction kinetics and mechanisms. magritek.com

¹H and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation of this compound and its derivatives. The chemical shifts, coupling constants (J-values), and signal multiplicities provide a detailed map of the molecule's carbon and hydrogen framework.

In one reported synthesis, the characterization of this compound yielded specific spectral data that confirm its structure. rsc.org

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Spectrometer Frequency | Solvent | Chemical Shift (δ) and Multiplicity |

|---|---|---|---|

| ¹H NMR | 400 MHz | CDCl₃ | 8.22 – 8.19 (m, 2H), 7.71 – 7.67 (m, 1H), 7.56 – 7.52 (m, 2H) rsc.org |

When this compound undergoes a reaction, NMR is crucial for characterizing the resulting products. The formation of new bonds and the alteration of the substitution pattern lead to predictable changes in the NMR spectrum. A key application is the differentiation of regioisomers—compounds with the same molecular formula but different substituent positions on the aromatic ring. Each regioisomer will produce a unique set of signals and coupling patterns in both the ¹H and ¹³C NMR spectra. news-medical.net

For complex product mixtures or for unambiguous structural assignment, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable. news-medical.net A ¹H-¹H COSY spectrum identifies protons that are coupled to each other, while an ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for definitive assignment of all signals and confirmation of the product's regiochemistry. news-medical.net

19F NMR Analysis for Conversion Studies

Vibrational Spectroscopy (FTIR, FT-Raman) and Molecular Geometry Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. These methods are used to identify functional groups and provide insight into molecular structure, often supported by computational analysis. nih.gov

The FTIR and FT-Raman spectra of this compound exhibit a series of absorption bands corresponding to specific molecular vibrations. The interpretation of these spectra relies on assigning these bands to fundamental modes of motion, such as stretching and bending of bonds. While a specific, fully assigned spectrum for this compound is not detailed in the provided sources, the assignments can be inferred from extensive studies on similar halogenated benzenes. iosrjournals.orgresearchgate.net

Key vibrational modes for this molecule include:

C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

C-C Aromatic Ring Stretching: Occur in the 1600-1400 cm⁻¹ range.

C-F Stretching: The strong C-F bond gives rise to a characteristic strong absorption, generally found in the 1300-1000 cm⁻¹ region.

C-Cl Stretching: This vibration is typically found in the 850-550 cm⁻¹ frequency range. researchgate.net

In-plane and Out-of-plane Bending Modes: These occur at lower frequencies and constitute the complex "fingerprint" region of the spectrum.

Computational methods, particularly Density Functional Theory (DFT), are routinely used to calculate the vibrational frequencies of molecules. nih.gov These theoretical calculations are a powerful aid in assigning the experimentally observed bands to specific vibrational modes. nih.gov

For a definitive assignment of complex vibrational spectra, a Potential Energy Distribution (PED) analysis is often performed. PED is a computational technique that quantifies the contribution of each internal coordinate (like bond stretches or angle bends) to a specific vibrational mode. researchgate.net This allows researchers to describe a vibrational band in terms of the primary motions involved, for example, stating that a band at a certain frequency is "85% C-F stretch and 15% C-C stretch."

PED analysis is crucial for accurately assigning vibrations in polyatomic molecules where many modes are coupled and cannot be described as pure, localized vibrations. For this compound, a PED analysis performed using DFT calculations would precisely assign the contributions of C-F stretching, C-Cl stretching, C-H bending, and various ring deformation modes to each band in its FTIR and FT-Raman spectra, resolving any ambiguities from assignments based solely on characteristic group frequencies. researchgate.net

Interpretation of Vibrational Frequencies and Modes

Mass Spectrometry (MS) Applications in Reaction Mechanism Investigation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. nist.gov When coupled with a separation technique like Gas Chromatography (GC-MS), it is highly effective for identifying components in a reaction mixture and investigating reaction mechanisms. acs.org

The electron ionization (EI) mass spectrum of this compound (molecular weight: 130.55 g/mol ) is characterized by several key features. nist.gov A prominent feature is the molecular ion peak (M⁺), which appears as a doublet due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1). docbrown.info This results in two peaks at m/z 130 and m/z 132 with an intensity ratio of approximately 3:1. docbrown.infodocbrown.info

The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for halogenated benzenes include the loss of a halogen atom. For this compound, the primary fragmentation events would be:

Loss of a chlorine radical: [C₆H₄ClF]⁺ → [C₆H₄F]⁺ + Cl• (m/z 95)

Loss of a fluorine radical: [C₆H₄ClF]⁺ → [C₆H₄Cl]⁺ + F• (m/z 111)

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Analysis

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the molecular properties of halogenated benzenes. rsc.orgnih.gov For this compound, DFT calculations, often using the B3LYP functional combined with basis sets like 6-311++G(d,p), can be employed to optimize the molecular geometry and calculate vibrational frequencies. researchgate.net

The optimized geometry provides theoretical values for bond lengths and bond angles. For similar molecules like 1-(chloromethyl)-4-fluorobenzene, calculated C-C bond distances using the B3LYP/6-311G++(d,p) method ranged from 1.386 to 1.495 Å, which showed good agreement with experimental X-ray diffraction data. The presence of halogen substituents slightly distorts the benzene ring from a perfect hexagonal shape.

Calculated vibrational frequencies are often scaled to achieve better agreement with experimental data from FTIR and FT-Raman spectroscopy. nih.gov For instance, a scaling factor of 0.9613 is commonly used for results from the B3LYP method. These calculations allow for the assignment of specific vibrational modes, such as C-H, C-F, and C-Cl stretching and bending vibrations, which aids in the interpretation of experimental spectra. globalresearchonline.net

Table 1: Representative Calculated Vibrational Frequencies for Halogenated Benzenes

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| C-H Stretching | 3080, 3078, 3059, 3051, 3034 | 3082, 3058, 3046 | |

| C-F Stretching | 1272 | 1299 (FTIR), 1294 (Raman) | |

| C-Cl Stretching | Not specified | Not specified | |

| C-H In-plane Bending | Not specified | 1190 (FTIR), 1182 (Raman) | globalresearchonline.net |

| C-H Out-of-plane Bending | Not specified | 780 (FTIR), 795 (Raman) | globalresearchonline.net |

Note: Data is for the related compound 1-(chloromethyl)-4-fluorobenzene and 1,2,3-trichloro-4-nitrobenzene as a representative example of DFT calculations on halogenated benzenes.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and kinetic stability. malayajournal.orgnumberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical stability and reactivity of a molecule. malayajournal.orgnumberanalytics.com A smaller gap generally indicates higher reactivity and lower kinetic stability. malayajournal.org

For halogenated aromatic compounds, DFT calculations are used to determine the energies of the HOMO and LUMO. malayajournal.org This analysis helps in understanding the charge transfer characteristics within the molecule and its propensity to engage in chemical reactions. researchgate.netmalayajournal.org The distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack. wuxibiology.com For instance, in nucleophilic substitution reactions on chlorodiazines and chloropyridines, the location of the LUMO lobe on the C-Cl bond is crucial for reactivity. wuxibiology.com If the LUMO is not centered on the reactive site, a higher energy orbital (like LUMO+1) may need to be considered. wuxibiology.com

Table 2: Example FMO Data for a Halogenated Aromatic Compound

| Parameter | Energy (eV) | Reference |

|---|---|---|

| HOMO | -5.2822 | malayajournal.org |

| LUMO | -1.2715 | malayajournal.org |

| HOMO-LUMO Gap | 4.0106 | malayajournal.org |

Note: Data is for the related compound 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole as a representative example.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in their excited states. mdpi.com It is a powerful tool for predicting electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions and their corresponding oscillator strengths. researchgate.netmdpi.comunifesp.br

The methodology involves first optimizing the ground-state geometry of the molecule using DFT and then applying TD-DFT to calculate the vertical excitation energies. researchgate.net The results, including the maximum absorption wavelengths (λmax), can be compared with experimental UV-Vis spectra. researchgate.netmdpi.com For chlorobenzene, TD-DFT calculations have been used to predict its electronic transitions. researchgate.net Similarly, for this compound, TD-DFT can provide insights into its electronic structure and how the substituents influence the absorption spectrum. The calculations can be performed for the molecule in the gas phase or in different solvents by using models like the Polarizable Continuum Model (PCM). mdpi.com

Table 3: Example TD-DFT Calculated Electronic Transitions

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Reference |

|---|---|---|---|

| S0 → S1 | 237.21 | Not specified | researchgate.net |

| S0 → S2 | 206.94 | Not specified | researchgate.net |

Note: Data is for the related compound chlorobenzene in ethanol.

Computational chemistry provides essential tools for elucidating reaction mechanisms by calculating the thermodynamics of reaction pathways. The Gibbs free energy (G) is a key thermodynamic property that combines enthalpy (H) and entropy (S) to determine the spontaneity of a reaction at constant temperature and pressure. libretexts.org A negative change in Gibbs free energy (ΔG) indicates a spontaneous process. libretexts.orgsavemyexams.com

For reactions involving this compound, such as the nucleophilic aromatic substitution discussed in the APPI section, DFT calculations can be used to determine the Gibbs free energies of reactants, transition states, intermediates, and products. researchgate.netskemman.is By mapping the energy profile of a reaction, researchers can identify the rate-determining step (the one with the highest activation energy) and predict the feasibility and regioselectivity of the reaction. skemman.is

For example, calculations have shown that the Gibbs free energy of activation (ΔG‡) for the reaction of pyridine with halobenzenes increases in the order I < Br < Cl < F, explaining the observed trend in reactivity. researchgate.net These calculations are crucial for understanding why certain reactions are favored over others and for designing new synthetic routes. uva.esrsc.org

Applications in Complex Organic Synthesis and Medicinal Chemistry

Precursor in Pharmaceutical Synthesis

The unique chemical properties of 1-chloro-2-fluorobenzene make it an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs). lookchem.comatomfair.com Fluorine-containing compounds are prevalent in the pharmaceutical industry, with approximately 20% of all pharmaceuticals containing fluorine, an element known to enhance properties like metabolic stability and bioavailability. tcichemicals.com

This compound serves as a direct starting material in a patented process for preparing a key intermediate of the antidepressant drug, Vortioxetine. google.comgoogle.com In this synthesis, this compound undergoes a nucleophilic aromatic substitution reaction with 2,4-dimethylbenzenethiol. google.com The reaction, typically conducted in a polar solvent like dimethylformamide (DMF) with a base such as cesium carbonate (Cs₂CO₃), yields (2,4-dimethylphenyl)(2-fluorophenyl)sulfane. google.com This intermediate is then further reacted with piperazine to form 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine, the core structure of Vortioxetine. google.comgoogle.com

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

|---|---|---|---|

| This compound | 2,4-Dimethylbenzenethiol | Cs₂CO₃, DMF, 120°C | (2,4-Dimethylphenyl)(2-fluorophenyl)sulfane |

| (2,4-Dimethylphenyl)(2-fluorophenyl)sulfane | Piperazine | Base (e.g., K₂CO₃), DMF or DMSO, 140°C | 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine (Vortioxetine) |

This compound is utilized in the efficient synthesis of benzimidazolones. lookchem.comsigmaaldrich.comsigmaaldrich.com Benzimidazolones are a class of heterocyclic compounds recognized for their wide range of biological activities and are considered important scaffolds in medicinal chemistry. The synthesis can be performed using a microwave-assisted, traceless method on a solid support (Ameba resin), which represents an advancement in green chemistry. lookchem.comsigmaaldrich.com This application highlights the role of this compound as a versatile building block for creating libraries of potentially bioactive molecules for drug discovery programs. lookchem.comsigmaaldrich.comsigmaaldrich.com

| Starting Material Fragment | Synthesis Method | Resulting Bioactive Scaffold | Reference |

|---|---|---|---|

| This compound | Microwave-assisted traceless synthesis on Ameba resin | Benzimidazolones | lookchem.comsigmaaldrich.comsigmaaldrich.com |

While this compound itself is a key organofluorine building block, the synthesis of the selective estrogen receptor degrader Brilanestrant (GDC-0810/ARN-810), an agent investigated for the treatment of breast cancer, utilizes a more complex, related starting material. ossila.com Specifically, 1-bromo-2-chloro-4-fluorobenzene is cited as a crucial building block for synthesizing Brilanestrant. ossila.com This polyhalogenated benzene derivative provides the necessary chemical handles for constructing the final complex molecule. ossila.comchemimpex.com

In the development of inhibitors for nuclear factor κ-B kinase-2 (IKK2), a target for inflammatory diseases, a derivative of this compound is a key precursor. The multi-step synthesis of the IKK2 inhibitor AZD3264 uses 1-bromo-4-chloro-2-fluorobenzene as a starting material. chemicalbook.comchemsrc.com Research into a scalable route for AZD3264 highlights the importance of exploiting the differential reactivities of the halogen atoms on this starting material. chemsrc.com The synthesis of the required 1-bromo-4-chloro-2-fluorobenzene can be achieved from 4-chloro-2-fluoro aniline through a Sandmeyer reaction. chemicalbook.com

Intermediate for Cancer Treatment Agents (e.g., Brilanestrant)

Precursor in Agrochemical Synthesis

The incorporation of fluorine atoms into active molecules is a common strategy in the design of modern agrochemicals, with about 30% of all agrochemicals containing fluorine. tcichemicals.com this compound serves as an intermediate for the synthesis of pesticides and liquid crystal materials. chemsrc.com Its derivatives are employed in the formulation of effective pesticides and herbicides. lookchem.comchemimpex.com

The structural motif derived from this compound is found in modern herbicides. For example, the synthesis of the herbicide Tiafenacil involves a key precursor, 4-chloro-2-fluoroaniline. ccspublishing.org.cn This aniline derivative is used to create a 2-fluorophenyl carbamate intermediate, which is then condensed with another molecule to build the final pyrimidinedione core structure of Tiafenacil. ccspublishing.org.cn While numerous agrochemicals utilize a chloro-fluorobenzene structure, the specific synthetic pathways often start from derivatives like the aforementioned aniline. chemimpex.comccspublishing.org.cn

Building Block for Specialty Chemicals and Materials Science

This compound serves as a versatile precursor in the synthesis of a range of specialty chemicals and materials. The differential reactivity of its carbon-chlorine, carbon-fluorine, and carbon-hydrogen bonds allows for selective functionalization, enabling the construction of complex molecular frameworks.

Halogenated aromatic compounds are foundational materials in the synthesis of various classes of dyes and pigments. solubilityofthings.comdergipark.org.trresearchgate.net The introduction of halogen atoms can influence the final color, stability, and application properties of the colorant. jchemrev.comresearchgate.net For instance, the synthesis of azo dyes often involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. researchgate.net Similarly, phthalocyanine pigments, which are large macrocyclic compounds, are typically synthesized from phthalic acid derivatives, such as phthalonitriles. dergipark.org.trjchemrev.com While derivatives of this compound are generally cited as intermediates in the broader chemical industry for such applications, specific examples detailing the synthesis of a particular dye or pigment directly from this compound are not prominently featured in available research literature.

A significant application of this compound is in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs), such as fluoranthenes. Fluoranthenes are PAHs composed of a naphthalene and a benzene unit fused by a five-membered ring and are of interest for their applications in materials science.

Detailed research has demonstrated a method for the annulative π-extension of 1,8-dibromonaphthalene using this compound to produce a substituted fluoranthene. beilstein-journals.org This reaction proceeds via a palladium-catalyzed process involving a double C-H bond functionalization. The palladium catalyst facilitates an intermolecular arylation followed by an intramolecular arylation step. beilstein-journals.org Specifically, the reaction of 1,8-dibromonaphthalene with this compound in the presence of a palladium catalyst yields a fluoranthene with a fluorine substituent at the 7-position and a chlorine substituent at the 8-position. beilstein-journals.org The direct arylation is known to occur at the C-H bond positioned ortho to the fluorine atom, which dictates the regioselectivity of the final product. beilstein-journals.org

Table 1: Palladium-Catalyzed Synthesis of a Fluoranthene Derivative

| Reactant 1 | Reactant 2 | Catalyst System | Product | Research Finding | Citation |

| 1,8-Dibromonaphthalene | This compound | PdCl(C₃H₅)(dppb) / KOPiv | 7-Fluoro-8-chlorofluoranthene | The reaction proceeds via a double C-H bond functionalization, with arylation occurring ortho to the fluorine atom. | beilstein-journals.org |

Benzonorbornadienes are a class of bicyclic compounds that serve as important monomers in ring-opening metathesis polymerization (ROMP) and as building blocks in organic synthesis. uncw.edu A primary method for their synthesis involves the Diels-Alder cycloaddition of a diene, such as furan or cyclopentadiene, with a highly reactive benzyne intermediate. uncw.eduresearchgate.net

Halogenated benzenes are common precursors for the in-situ generation of benzynes. This is typically achieved through metal-halogen exchange at low temperatures or by dehydrohalogenation with a strong base. uncw.eduresearchgate.net While direct synthesis of benzonorbornadiene from this compound is not explicitly detailed in the surveyed literature, closely related compounds are used in this capacity. For example, the generation of benzynes from substituted halobenzenes like 1-bromo-2,4-difluorobenzene or 1-chloro-2,4-difluorobenzene has been successfully employed to synthesize various benzonorbornadiene derivatives. uncw.edu Similarly, other multi-halogenated benzene derivatives are used as starting materials for these transformations. smolecule.comchemicalbook.com The choice of halobenzene and reaction conditions can influence the regioselectivity of benzyne formation, leading to different isomers of the final benzonorbornadiene product. uncw.edu

Table 2: General Strategy for Benzonorbornadiene Synthesis

| Precursor Type | Intermediate | Reaction | Application | Research Finding | Citation |

| Dihalogenated/Polyhalogenated Benzenes | Benzyne | Diels-Alder Cycloaddition | Synthesis of ROMP monomers | Substituted halobenzenes generate benzynes in situ, which are trapped by dienes to form the benzonorbornadiene scaffold. | uncw.eduresearchgate.netsmolecule.com |

Environmental Research and Degradation Pathways

Environmental Fate and Persistence of Halogenated Aromatic Compounds